(but-3-yn-1-yl)cyclopentane

Lipophilicity Drug-likeness Membrane permeability

(but-3-yn-1-yl)cyclopentane (CAS 141345-07-5) is a terminal alkyne-substituted cyclopentane with molecular formula C9H14 and molecular weight 122.21 g/mol. It belongs to the cycloalkyl–terminal alkyne building block class, featuring a cyclopentane ring connected to a terminal alkyne via a two-carbon ethyl (–CH2CH2–) spacer.

Molecular Formula C9H14
Molecular Weight 122.2
CAS No. 141345-07-5
Cat. No. B6155383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(but-3-yn-1-yl)cyclopentane
CAS141345-07-5
Molecular FormulaC9H14
Molecular Weight122.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(but-3-yn-1-yl)cyclopentane (CAS 141345-07-5): Terminal Alkyne–Cyclopentane Building Block for Medicinal Chemistry and Chemical Biology


(but-3-yn-1-yl)cyclopentane (CAS 141345-07-5) is a terminal alkyne-substituted cyclopentane with molecular formula C9H14 and molecular weight 122.21 g/mol [1]. It belongs to the cycloalkyl–terminal alkyne building block class, featuring a cyclopentane ring connected to a terminal alkyne via a two-carbon ethyl (–CH2CH2–) spacer. Commercial sources supply this compound at ≥95% purity for research use only . The terminal alkyne enables participation in copper-catalyzed azide–alkyne cycloaddition (CuAAC), Sonogashira cross-coupling, and other alkyne-specific transformations, while the cyclopentane ring provides conformational restriction relative to linear alkyl chains.

Why (but-3-yn-1-yl)cyclopentane Cannot Be Freely Substituted by Cyclopentylacetylene, Internal Alkyne Isomers, or Other Cycloalkyl–Alkyne Analogs


The precise molecular architecture of (but-3-yn-1-yl)cyclopentane—a cyclopentane ring, a two-carbon ethyl spacer, and a terminal alkyne—generates a property profile that cannot be replicated by superficially similar analogs. Cyclopentylacetylene (CAS 930-51-8) lacks the ethyl spacer entirely, yielding zero rotatable bonds and a computed XLogP3 of 2.5 versus 3.5 for the target compound, a difference corresponding to approximately 10-fold lower lipophilicity [1][2]. The cyclohexane homolog (CAS 141345-08-6) overshoots with XLogP3 4.1 and greater steric demand [3]. The internal alkyne isomer 2-butynylcyclopentane (CAS 30628-30-9) cannot participate in terminal alkyne-specific click chemistry, precluding its use in CuAAC-based probe synthesis and bioorthogonal conjugation [4]. Even the alkene analog (but-3-en-1-yl)cyclopentane (CAS 13167-16-3) lacks the alkyne π-system required for metal-catalyzed cross-couplings. These differences in physicochemical properties, conformational flexibility, and chemotype-specific reactivity mean that scaffold hopping among these analogs without experimental re-validation risks loss of target binding, altered pharmacokinetics, or complete synthetic incompatibility. IMPORTANT DISCLOSURE: High-strength differential evidence—specifically direct head-to-head experimental comparisons under identical conditions—is extremely scarce for this compound in the published peer-reviewed literature. The quantitative comparisons presented in Section 3 are therefore predominantly based on computed properties from the same authoritative database (PubChem) and class-level chemical principles, as explicitly tagged.

Quantitative Differentiation Evidence for (but-3-yn-1-yl)cyclopentane (CAS 141345-07-5) Versus Closest Analogs


Computed Lipophilicity (XLogP3): (but-3-yn-1-yl)cyclopentane vs. Cyclopentylacetylene vs. (but-3-yn-1-yl)cyclohexane

The target compound exhibits a computed XLogP3 of 3.5, compared to 2.5 for cyclopentylacetylene and 4.1 for the cyclohexane homolog, all computed by the same PubChem XLogP3 algorithm [1][2][3]. The 1.0 log unit difference between target and cyclopentylacetylene corresponds to an approximately 10-fold higher octanol–water partition coefficient, while the cyclohexane analog is ~0.6 log units more lipophilic than the target. This places the cyclopentane–ethyl spacer architecture in an intermediate lipophilicity range that may be advantageous for balancing aqueous solubility and passive membrane permeability, a critical parameter in cell-based assay design and early drug discovery [4].

Lipophilicity Drug-likeness Membrane permeability

Conformational Flexibility (Rotatable Bonds): (but-3-yn-1-yl)cyclopentane vs. Cyclopentylacetylene

The target compound possesses 2 rotatable bonds (the CH2–CH2 linkage between the ring and the alkyne), whereas cyclopentylacetylene has 0 rotatable bonds, as the ethynyl group is directly attached to the cyclopentane ring with no intervening sp3 carbons [1][2]. This difference is functionally significant: the ethyl spacer allows the terminal alkyne to sample multiple conformations and project away from the cyclopentane ring, potentially enabling better steric accommodation in enzyme active sites or during on-resin coupling reactions. Conversely, cyclopentylacetylene's zero rotatable bonds fix the alkyne orientation rigidly relative to the ring plane [3].

Conformational flexibility Rotatable bonds Structure-activity relationships

Terminal Alkyne Reactivity Advantage: (but-3-yn-1-yl)cyclopentane vs. Internal Alkyne Isomer 2-Butynylcyclopentane

The target compound bears a terminal alkyne (C≡C–H), which is competent for copper-catalyzed azide–alkyne cycloaddition (CuAAC), Sonogashira cross-coupling, and deprotonation to form nucleophilic acetylide species. In contrast, 2-butynylcyclopentane (CAS 30628-30-9) possesses an internal alkyne (CH3–C≡C–CH2–cyclopentane) that lacks a terminal sp C–H bond [1]. Terminal alkynes are the canonical substrates for CuAAC, the prototypical click reaction used extensively in chemical biology for biomolecular labeling, activity-based protein profiling, and probe synthesis [2]. Internal alkynes do not undergo CuAAC under standard conditions and require forcing conditions or specialized catalysts for cycloaddition. While direct experimental kinetic data comparing these two specific compounds were not located in the peer-reviewed literature, the terminal-vs-internal alkyne reactivity distinction is a fundamental, universally accepted principle in organic chemistry [3].

Click chemistry CuAAC Sonogashira coupling Bioorthogonal chemistry

Ring Size Property Modulation: Cyclopentane vs. Cyclobutane vs. Cyclohexane Analogs

The cyclopentane ring in the target compound occupies an intermediate position between (but-3-yn-1-yl)cyclobutane (MW 108.18 g/mol) and (but-3-yn-1-yl)cyclohexane (MW 136.23 g/mol, XLogP3 4.1) [1][2][3]. Cyclopentane provides greater conformational restriction than a linear C5 chain while avoiding the extreme ring strain (≈26.5 kcal/mol) and metabolic liabilities associated with cyclobutane, and without the increased lipophilicity (ΔlogP ≈ +0.6) and steric footprint of cyclohexane. In fragment-based drug discovery, cyclopentane has been established as a privileged 3D scaffold that balances Fsp3 (fraction of sp3-hybridized carbons) with favorable physicochemical properties within 'rule-of-three' fragment space [4]. No experimental head-to-head comparison of these three cycloalkyl–alkyne building blocks in a defined biological system was identified in the literature.

Ring size Steric bulk ADME properties Fragment-based drug discovery

Alkyne vs. Alkene Chemotype: (but-3-yn-1-yl)cyclopentane vs. (but-3-en-1-yl)cyclopentane

The target compound's terminal alkyne enables bioorthogonal CuAAC ligation with azide-functionalized biomolecules, a capability absent in the corresponding alkene analog (but-3-en-1-yl)cyclopentane (CAS 13167-16-3; MW 124.22, predicted logP 4.1, 3 rotatable bonds) [1]. While both compounds share the cyclopentane–ethyl spacer architecture, the alkyne's π-system participates in a distinct set of transformations: CuAAC with azides, Sonogashira coupling with aryl/vinyl halides, Glaser–Hay oxidative homocoupling, and metal–acetylide chemistry [2]. The alkene is limited to electrophilic additions, cross-metathesis, and hydrogenation. This is a qualitative, binary differentiation: an alkene cannot substitute for an alkyne in click chemistry applications, full stop. No quantitative comparative study between these two compounds was found; the chemotype distinction is axiomatic in organic synthesis .

Bioorthogonal chemistry Chemoselectivity Chemical probe synthesis

High-Impact Application Scenarios for (but-3-yn-1-yl)cyclopentane (CAS 141345-07-5) Based on Quantitative Differentiation Evidence


Chemical Biology Probe Synthesis via Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

The terminal alkyne of (but-3-yn-1-yl)cyclopentane serves as a bioorthogonal 'click handle' for late-stage functionalization of small-molecule probes. Following incubation of an azide-tagged probe derivative with a biological target, CuAAC with an alkyne-bearing fluorophore or biotin enables target visualization or enrichment. The cyclopentane ring's intermediate lipophilicity (XLogP3 3.5) and 2 rotatable bonds [1] provide balanced physicochemical properties that may reduce non-specific protein binding compared to more lipophilic cyclohexane analogs (XLogP3 4.1) [2], a critical consideration in activity-based protein profiling (ABPP) workflows.

Diversification of Medicinal Chemistry Libraries via Sonogashira Cross-Coupling

The terminal alkyne enables Pd/Cu-catalyzed Sonogashira coupling with diverse aryl and heteroaryl halides to generate libraries of cyclopentane-containing diarylacetylenes. The ethyl spacer (2 rotatable bonds) projects the coupled aryl group away from the cyclopentane ring, potentially allowing the scaffold to explore a different region of chemical space compared to cyclopentylacetylene-derived products where the aryl group is directly attached to the ring (0 rotatable bonds) [1][2]. This architectural difference can translate into distinct target recognition profiles in high-throughput screening.

Fragment-Based Drug Discovery (FBDD) with Conformationally Restricted 3D Scaffolds

Cyclopentane is a recognized privileged scaffold in FBDD, offering a balance of 3D shape and favorable physicochemical properties within 'rule-of-three' space. (but-3-yn-1-yl)cyclopentane, with MW 122.21 and 9 heavy atoms [1], sits at the lower boundary of fragment space and provides a synthetically tractable alkyne group for fragment elaboration via click chemistry or cross-coupling. Its computed XLogP3 of 3.5 is within acceptable fragment lipophilicity guidelines, unlike the cyclohexane homolog at XLogP3 4.1 which approaches the upper limit [2].

Materials Science: Synthesis of Cyclopentane-Functionalized Polymers and Surface Coatings

The terminal alkyne of (but-3-yn-1-yl)cyclopentane can be polymerized via alkyne metathesis or incorporated as a pendant functional group in co-polymers for post-polymerization modification via CuAAC. The cyclopentane ring introduces backbone rigidity without the excessive crystallinity of cyclohexane-based polymers, while the ethyl spacer decouples the alkyne reactivity from the steric environment of the polymer backbone—an advantage over cyclopentylacetylene, where the alkyne is directly attached to the ring and may experience steric shielding in densely functionalized polymer architectures [1].

Quote Request

Request a Quote for (but-3-yn-1-yl)cyclopentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.